
Icotinib Hydrochloride
Overview
Description
Icotinib Hydrochloride is an orally administered, reversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) developed in China. Approved in 2011 by the China Food and Drug Administration (CFDA), it is indicated for advanced non-small cell lung cancer (NSCLC) patients who failed platinum-based chemotherapy . Its mechanism involves binding to the ATP-binding site of EGFR, thereby blocking downstream signaling pathways that drive tumor proliferation, angiogenesis, and metastasis .
Clinical trials demonstrate that Icotinib achieves an objective response rate (ORR) of 30–63.6% and a disease control rate (DCR) of 65–93.9% in EGFR mutation-positive NSCLC patients, with median progression-free survival (PFS) ranging from 10.5 months (mutant EGFR) to 1.0 month (wild-type EGFR) . The most common adverse events are mild rash (28.5–30.6%) and diarrhea (12–16.1%), highlighting its favorable safety profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Icotinib Hydrochloride involves several steps. One of the methods avoids the use of phosphoryl chloride, which significantly reduces the emission of pollutants . The synthetic route typically involves the formation of intermediates that are then converted into the final product through a series of chemical reactions.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: Icotinib Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions are intermediates that are further processed to obtain this compound .
Scientific Research Applications
Icotinib Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the study of epidermal growth factor receptor inhibitors and their synthesis.
Biology: Researchers use it to understand the role of epidermal growth factor receptor in cell proliferation and cancer.
Medicine: It is primarily used in the treatment of non-small-cell lung cancer with epidermal growth factor receptor mutations
Industry: The compound is used in the pharmaceutical industry for the development of targeted cancer therapies.
Mechanism of Action
Icotinib Hydrochloride exerts its effects by selectively inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the binding of ATP to the receptor, thereby blocking the signal transduction cascade that leads to cell proliferation . The compound is particularly effective against tumors expressing higher levels of epidermal growth factor receptor .
Comparison with Similar Compounds
Comparison with Similar EGFR-TKIs
Chemical and Mechanistic Similarities
Icotinib shares structural and mechanistic similarities with first-generation EGFR-TKIs, Gefitinib and Erlotinib . All three are quinazoline derivatives that reversibly inhibit EGFR tyrosine kinase activity . Preclinical studies confirm comparable inhibition of EGFR phosphorylation across these agents, with overlapping downstream effects on tumor cell apoptosis and angiogenesis .
Efficacy in EGFR Mutation-Positive NSCLC
Parameter | Icotinib Hydrochloride | Gefitinib | Erlotinib |
---|---|---|---|
ORR (Mutant EGFR) | 63.6% | 71–83% | 62–74% |
Median PFS | 10.5 months | 9.2–10.8 months | 9.7–13.1 months |
DCR (Mutant EGFR) | 93.9% | 90–94% | 85–91% |
- Icotinib demonstrates non-inferior efficacy to Gefitinib in phase III trials, with equivalent PFS but fewer severe adverse events .
- 5–10% for Gefitinib/Erlotinib) .
Special Populations
- Brain Metastases : Icotinib shows promise in NSCLC patients with brain metastases, with 28.5% achieving partial response (PR) and 35.7% stable disease (SD) post-radiotherapy, suggesting blood-brain barrier penetration .
- Combination Therapies : Sequential use with docetaxel or pemetrexed improves outcomes in wild-type EGFR patients, with synergistic effects observed in preclinical models .
Mutation Dependency and Biomarkers
EGFR mutation status is the strongest predictor of response:
- Exon 19 Deletions/Exon 21 L858R Mutations : Linked to ORR >60% and median PFS >10 months with Icotinib .
- Wild-Type EGFR : Minimal benefit (ORR: 4%, PFS: 1.0 month) .
- K-RAS/B-RAF Mutations : Associated with primary resistance to Icotinib .
Emerging Strategies and Novel Combinations
- Gallic Acid Synergy : Preclinical data show that Gallic acid enhances Icotinib-induced apoptosis via Hippo-YAP pathway modulation, reducing tumor size in vivo .
- Intercalated Chemotherapy : Pemetrexed-carboplatin followed by Icotinib improves survival in wild-type EGFR patients, with a median PFS of 8.2 months .
Biological Activity
Icotinib hydrochloride is a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) primarily used in the treatment of non-small cell lung cancer (NSCLC). Its biological activity revolves around its ability to inhibit EGFR signaling pathways, which are crucial for tumor growth and survival. This article delves into the mechanisms of action, efficacy, and clinical implications of this compound, supported by data tables and research findings.
This compound exerts its therapeutic effects by specifically targeting the EGFR, a receptor that is often mutated or overexpressed in various cancers. By inhibiting EGFR phosphorylation, icotinib disrupts downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
- Inhibition of EGFR : Icotinib shows high specificity for EGFR, with IC50 values indicating potent inhibition in various cell lines. For example, studies have reported IC50 values of less than 20 nmol/L for PC-9 cells and less than 1.25 µmol/L for HCC827 cells, both harboring EGFR mutations .
Efficacy in Cancer Cell Lines
The efficacy of icotinib has been demonstrated through various in vitro and in vivo studies. The following table summarizes key findings from studies assessing its impact on different cancer cell lines:
Clinical Studies and Case Reports
Clinical trials have highlighted icotinib's effectiveness as a first-line therapy for patients with EGFR-mutated NSCLC. A notable study indicated that patients receiving icotinib experienced prolonged progression-free survival compared to those on traditional chemotherapy .
Case Study Example
In a clinical case involving a 65-year-old female patient with advanced NSCLC harboring an EGFR exon 19 deletion, treatment with icotinib resulted in a significant reduction in tumor size after 8 weeks, corroborating its effectiveness as a targeted therapy .
Combination Therapies
Research has also explored the synergistic effects of combining icotinib with other therapeutic agents. For instance:
- Sequential Administration : A study demonstrated that administering pemetrexed followed by icotinib enhanced apoptosis in lung adenocarcinoma cell lines compared to reverse sequencing, suggesting a potential combination strategy for improved outcomes .
- Chemo- and Radiosensitivity : Icotinib has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy by inhibiting RAD51 expression, which is vital for DNA repair mechanisms .
Q & A
Basic Research Questions
Q. What methodologies are recommended for assessing EGFR mutation status in NSCLC patients prior to initiating icotininib hydrochloride therapy?
- Methodology : Use PCR-based techniques (e.g., amplification-refractory mutation system) or next-generation sequencing (NGS) to detect EGFR-sensitive mutations (e.g., exon 19 deletions, L858R). Retrospective studies emphasize the importance of mutation profiling to stratify patients, as icotininib’s efficacy is significantly higher in EGFR-mutant cohorts (ORR: 62.9% vs. <10% in wild-type) .
- Experimental Design : Include mutation analysis in baseline assessments of clinical trials, as done in the ICOGEN study, which compared icotinib with gefitinib in advanced NSCLC .
Q. What statistical approaches are optimal for analyzing survival outcomes (PFS, OS) in icotininib trials?
- Methodology : Kaplan-Meier analysis with log-rank tests for between-group comparisons (e.g., icotinib vs. chemotherapy). Cox proportional hazards models adjust for covariates like smoking history or ECOG performance status. For example, the phase III adjuvant trial (BD-IC-IV61) reported median PFS of 6.3 months using these methods .
- Data Interpretation : Ensure censoring rules are predefined (e.g., loss to follow-up, dropout) to minimize bias. Retrospective analyses should address confounding via propensity score matching .
Q. How should adverse event (AE) data be systematically collected and graded in icotininib studies?
- Methodology : Use CTCAE v5.0 criteria for AE classification. In the ICOGEN trial, icotinib showed lower rates of grade ≥3 rash (8.9% vs. 14.2% for gefitinib). AE reporting must include causality assessment (related vs. unrelated) and dose modifications .
Advanced Research Questions
Q. What mechanisms underlie icotinib resistance in EGFR-mutant NSCLC, and how can they be experimentally modeled?
- Methodology :
- In vitro models : Generate resistant cell lines via chronic exposure to escalating icotinib doses. Assess secondary mutations (e.g., T790M) via Sanger sequencing .
- In vivo models : Use patient-derived xenografts (PDXs) to study tumor microenvironment interactions. Combination therapies (e.g., icotinib + Gallic acid) have shown efficacy in overcoming resistance via Hippo-YAP pathway modulation .
Q. How can pharmacokinetic (PK)/pharmacodynamic (PD) modeling optimize icotinib dosing in heterogeneous populations?
- Methodology : Develop population PK models using nonlinear mixed-effects software (e.g., NONMEM). A study linked icotinib exposure (AUC₀–₂₄) to clinical outcomes, showing a threshold of 1,200 ng·h/mL for improved PFS. Covariates like body weight and CYP3A4 genotype should be included .
- Trial Design : Adaptive dosing trials (e.g., Bayesian-guided) can personalize regimens, particularly in patients with hepatic impairment or drug-drug interactions .
Q. What synergies exist between icotinib and PARP inhibitors (e.g., fluzoparib) in biliary tract cancer (BTC)?
- Methodology :
- In vitro : Use CCK-8 assays to determine IC₂₀ values for icotinib and fluzoparib. Synergy is quantified via combination index (CI) using Chou-Talalay analysis .
- Mechanistic Insight : Co-administration inhibits RAD51-mediated DNA repair, enhancing radiation sensitivity. Validate via γ-H2AX foci quantification and Western blotting for EGFR pathway proteins .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported ORR for icotinib between retrospective and randomized trials?
- Context : Retrospective studies (e.g., ORR: 44.4% [[15]]) often include unselected populations, whereas randomized trials (e.g., ICOGEN: ORR 27.6% [[5]]) enforce strict eligibility (e.g., EGFR mutation confirmation).
Properties
IUPAC Name |
N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4.ClH/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20;/h1,3-5,12-15H,6-11H2,(H,23,24,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNGXMJMUUJHAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152859 | |
Record name | Icotinib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204313-51-8 | |
Record name | Icotinib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204313518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icotinib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ICOTINIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTD32I0J83 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.